

Fmoc-NH-PEG5-C2-NH2: A Versatile Linker in Modern Biotechnology

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Compound of Interest

Compound Name: Fmoc-NH-PEG5-C2-NH2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule that has garnered significant attention in the fields of biotechnology and pharmaceutical sciences. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal primary amine, makes it a valuable tool for a variety of bioconjugation applications. This guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols associated with **Fmoc-NH-PEG5-C2-NH2**, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Structure

Fmoc-NH-PEG5-C2-NH2, with a molecular weight of 502.60 g/mol and the chemical formula C₂₇H₃₈N₂O₇, is characterized by its distinct functional ends connected by a flexible and hydrophilic PEG linker.^[1] The Fmoc group provides a stable protecting group for one of the primary amines, which can be selectively removed under basic conditions, typically with piperidine in dimethylformamide (DMF).^[2] This allows for a sequential and controlled conjugation strategy. The terminal primary amine, on the other hand, is readily available for conjugation to various molecules. The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugates, a crucial aspect in drug development.^{[3][4]}

Table 1: Physicochemical Properties of **Fmoc-NH-PEG5-C2-NH2**

Property	Value
Molecular Formula	C27H38N2O7
Molecular Weight	502.60 g/mol
CAS Number	2093277-71-3
Appearance	White to off-white solid
Solubility	Soluble in DMF, DMSO, and other polar organic solvents
Storage	Recommended storage at -20°C

Key Applications in Biotechnology

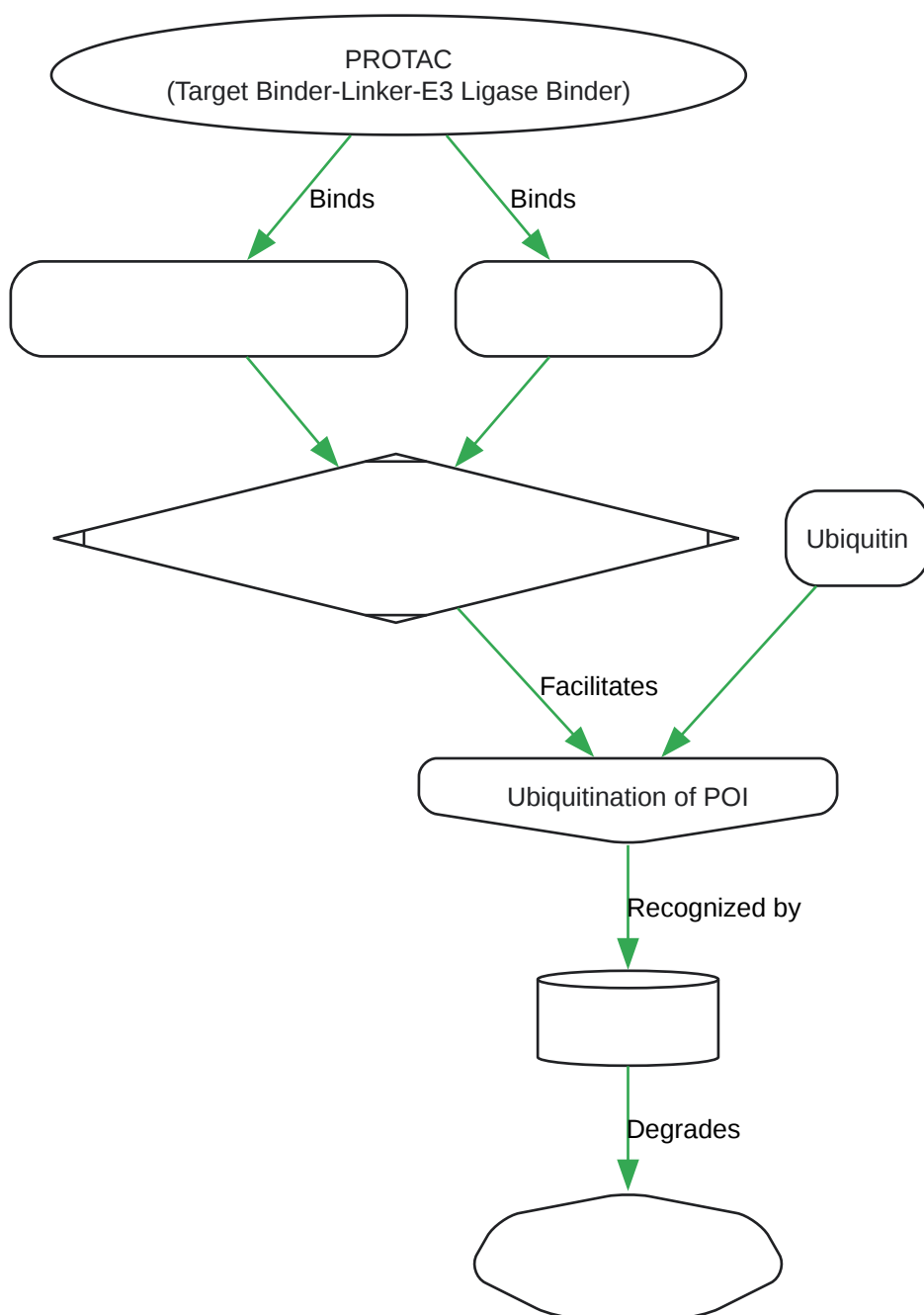
The unique architecture of **Fmoc-NH-PEG5-C2-NH2** makes it a versatile building block in several cutting-edge biotechnological applications.

Proteolysis Targeting Chimeras (PROTACs)

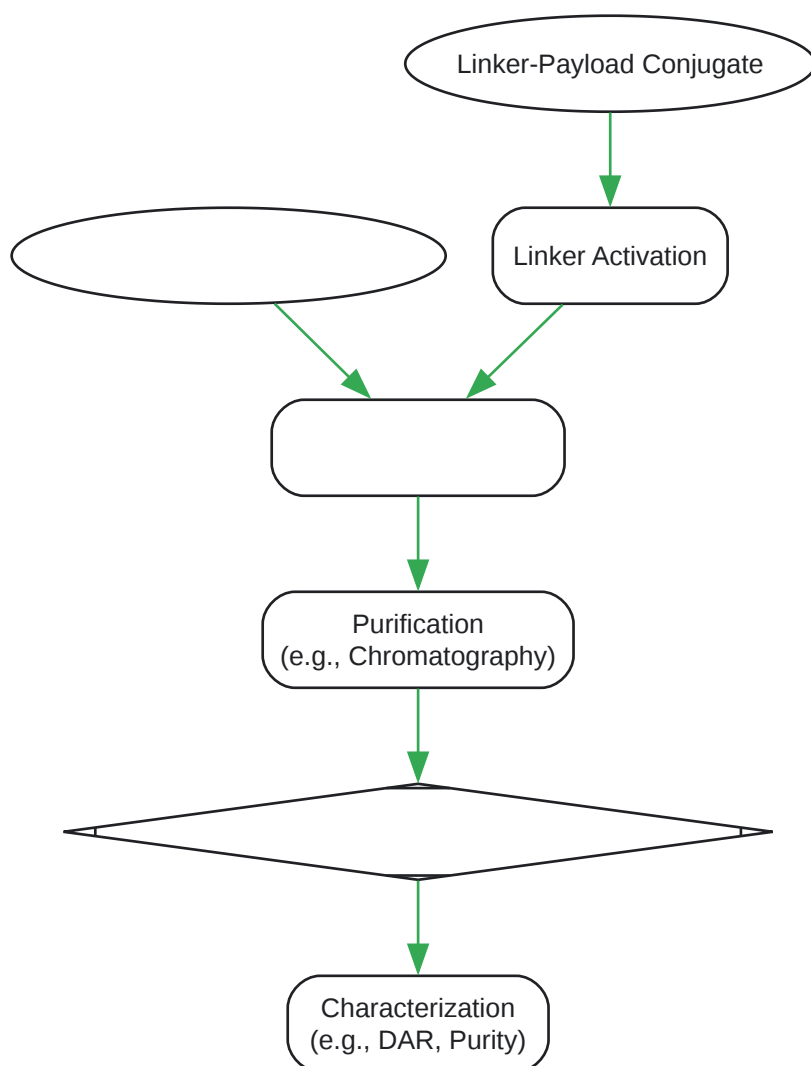
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.^[5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Fmoc-NH-PEG5-C2-NH2 is frequently employed as a PEG-based linker in the synthesis of PROTACs. The hydrophilic PEG chain can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is also a crucial parameter for optimal ternary complex formation and subsequent target degradation.

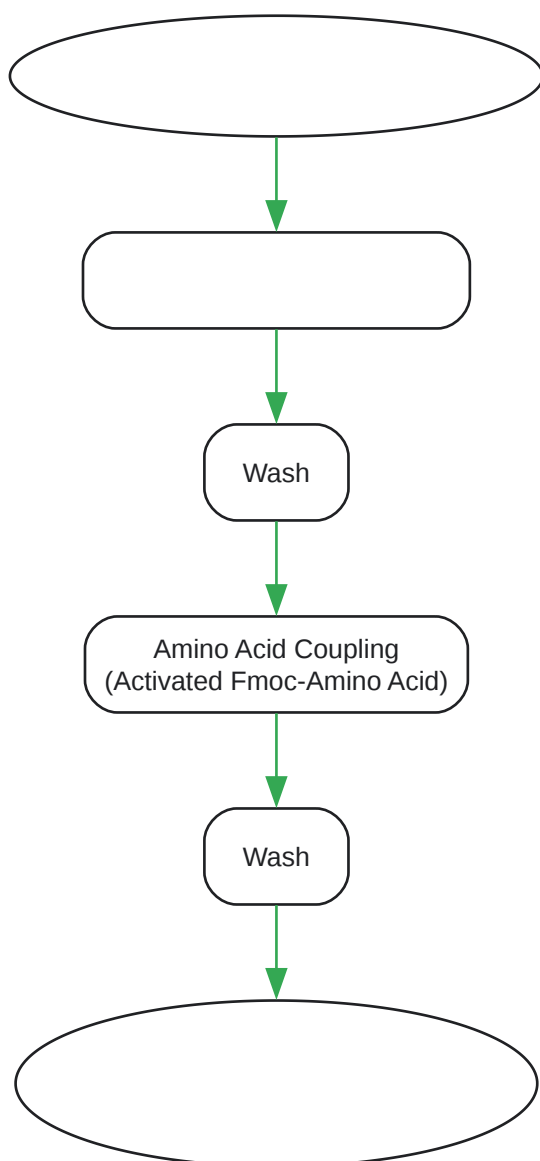
Diagram 1: General Mechanism of PROTAC Action



General PROTAC Mechanism of Action



General Workflow for Antibody-Drug Conjugate (ADC) Synthesis



A Single Cycle in Fmoc-Based Solid-Phase Peptide Synthesis

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